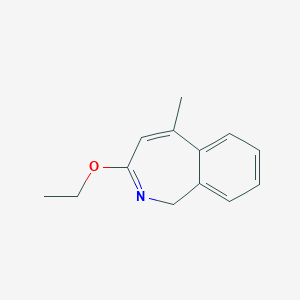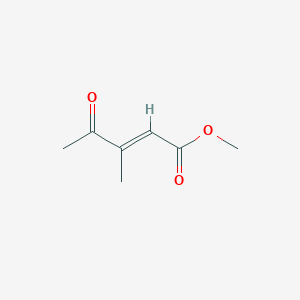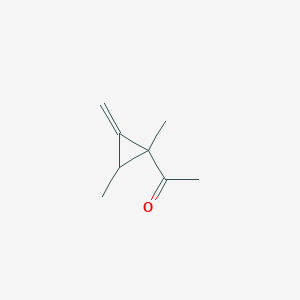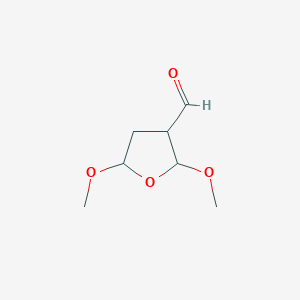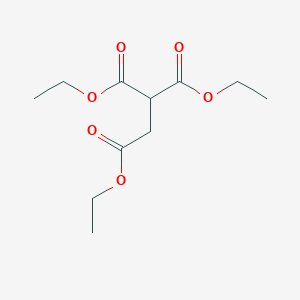
Triethyl ethane-1,1,2-tricarboxylate
Vue d'ensemble
Description
Triethyl ethane-1,1,2-tricarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H18O6 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Optimization
Triethyl ethane-1,1,2-tricarboxylate, a small molecule with polyester groups, is primarily utilized in synthesis. Its synthesis process has been optimized for various applications, such as cosmetics and pharmaceuticals. Notable studies include the preparation of this compound and its application in synthesis with multiple active centers, making it a versatile synthon (Shang, 2012). Additionally, the optimization of its synthetic process was extensively studied, further enhancing its utility in various applications (Chen-xi, 2014).
Applications in Organic Chemistry
This compound plays a significant role in organic chemistry. It has been used as a ligand in copper-catalyzed cross-coupling reactions, demonstrating its versatility in facilitating the formation of C-N, C-S, and C-O bonds (Yao‐Jung Chen & Hsin-Hung Chen, 2006). It also played a crucial role in the synthesis of Dallacker Bislactone, a complex organic compound, highlighting its importance in intricate organic syntheses (Pang, 2000).
Development of Polymers
In the field of polymer science, this compound has contributed to the development of dendritic macromolecules. It was used in a novel convergent growth approach to topological macromolecules based on dendritic fragments (Hawker & Fréchet, 1990). This approach provided new insights into controlled molecular architecture in polymer chemistry.
Gas Separation and Adsorption Studies
This compound has also been studied in the context of metallo-organic frameworks for gas separation and purification. This includes investigating the interaction of ethylene and ethane with Cu-tricarboxylate complexes, which showed potential for selective adsorption of light hydrocarbons at low pressures or in trace amounts (Nicholson & Bhatia, 2006).
Safety and Hazards
Triethyl ethane-1,1,2-tricarboxylate is classified as a combustible liquid . It has a flash point of 113 °C . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seek medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and seek medical attention . In case of ingestion, clean mouth with water and seek medical attention .
Propriétés
IUPAC Name |
triethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-4-15-9(12)7-8(10(13)16-5-2)11(14)17-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWZLLYAJDSSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225561 | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7459-46-3 | |
| Record name | Triethyl 1,1,2-ethanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7459-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl ethane-1,1,2-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Triethyl ethane-1,1,2-tricarboxylate a useful synthetic building block?
A1: this compound possesses multiple active centers, making it a highly valuable synthon in organic chemistry. [] Its structure allows for diverse reactions, enabling its incorporation into larger molecules. For instance, it acts as a key starting material in the synthesis of dihydro-9,9,10,10-bis(propiono-γ-lactono)-phenanthrene (Dallacker Bislactone), a process demonstrating its utility in building complex polycyclic structures. []
Q2: What is the role of this compound in heterocyclic chemistry?
A2: this compound serves as a valuable precursor in synthesizing diverse heterocyclic compounds. [] It acts as a starting material for preparing novel acetic acid derivatives of pyrazole and pyrimidine, highlighting its versatility in constructing important heterocyclic scaffolds. [] These heterocyclic compounds often exhibit biological activity and are crucial in medicinal chemistry.
Q3: How can the synthesis of this compound be optimized for better yield?
A3: Research indicates that using the aprotic solvent N,N-dimethylformamide, along with sodium hydroxide as the alkali, significantly improves the yield of this compound. [] Optimizing reaction parameters like molar ratios of reactants, temperature, and reaction time further enhances the yield. Specifically, a yield of 83.3% was achieved using optimized conditions with diethyl malonate and ethyl chloroacetate as starting materials. []
Q4: What are the applications of this compound in carbohydrate chemistry?
A4: this compound plays a crucial role in synthesizing C-nucleosides, essential analogs of natural nucleosides with potential medicinal applications. [] Specifically, its condensation reactions with protected D-ribofuranosyl halides result in the formation of both α- and β-anomeric D-ribofuranosyl malonates, important intermediates in C-nucleoside synthesis. []
Q5: Are there any examples of this compound being used in the synthesis of radiolabeled compounds?
A5: Yes, this compound has been successfully employed in synthesizing a radiolabeled probe, [18F]FHBG (9-(4-[18F]Fluoro-3-hydroxymethylbutyl)guanine). [] This probe is valuable for imaging studies and utilizes this compound as a starting material for its improved and efficient synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)

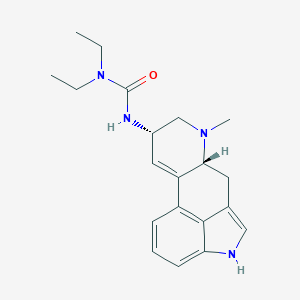
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)



![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)

